Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-
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Overview
Description
Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- is a complex organic compound that features a morpholine ring substituted with a diphenylphosphinyl group and a diphenylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- typically involves the reaction of morpholine with diphenylphosphinyl chloride and diphenylpropenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphinyl group to a phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine compounds .
Scientific Research Applications
Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal centers in enzymes and altering their activity. The compound can also interact with cellular pathways, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a morpholine ring, used in various industrial applications.
Diphenylphosphine: A compound with a diphenylphosphine group, used as a ligand in coordination chemistry.
Uniqueness
Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- is unique due to its combination of a morpholine ring and diphenylphosphinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
CAS No. |
602331-08-8 |
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Molecular Formula |
C31H28NO2P |
Molecular Weight |
477.5 g/mol |
InChI |
InChI=1S/C31H28NO2P/c33-35(28-17-9-3-10-18-28,29-19-11-4-12-20-29)31(27-15-7-2-8-16-27)25-30(26-13-5-1-6-14-26)32-21-23-34-24-22-32/h1-20H,21-24H2 |
InChI Key |
ALLCDEIJCNHABE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C=C(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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